N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-12(8-17-13(19)5-6-14(17)20)16-9-15(21,10-3-4-10)11-2-1-7-22-11/h1-2,7,10,21H,3-6,8-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCGQADTYFHCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CN2C(=O)CCC2=O)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Structural Variations: The target compound replaces the phenyl group (common in analogs like Compounds 13–17) with a cyclopropyl-furan-hydroxyethyl system. The hydroxyethyl group introduces a polar element absent in most analogs, which may enhance solubility but reduce membrane permeability compared to lipophilic substituents like trifluoromethoxy (Compound 13) or fluorobenzyl (Compounds 15–17) .
Synthetic Considerations: Analogs in were synthesized via amide coupling using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a method also applicable to the target compound . The cyclopropyl and furan groups may require specialized protection-deprotection strategies during synthesis, increasing complexity compared to phenyl-based analogs .
Pharmacological Implications: Compounds 13–17 exhibit anticonvulsant activity in preclinical models, attributed to the 2,5-dioxopyrrolidin-1-yl moiety’s interaction with neuronal ion channels . The target compound’s furan and cyclopropyl groups could modulate this activity by altering electronic or steric profiles. Fluorinated analogs (e.g., Compounds 15–17) show higher melting points and purity (>99.9%), suggesting improved crystallinity and stability compared to non-fluorinated derivatives. The target compound’s hydroxyethyl group may similarly enhance crystallinity .
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, enables cyclopropanation of alkenes. For instance, allyl alcohol derivatives bearing furan substituents can undergo this reaction to yield cyclopropane-containing intermediates. A study involving furan-allyl ethers demonstrated cyclopropanation yields of 60–75% under optimized conditions (0°C to room temperature, 12–24 hours).
Vinyl Cyclopropane Rearrangement
Thermal or photochemical rearrangement of vinyl cyclopropanes offers an alternative route. For example, furan-substituted vinyl cyclopropanes rearrange at 80–100°C in toluene, achieving 50–65% yields. This method avoids harsh reagents but requires precise temperature control.
Hydroxyl Group Introduction
The 2-hydroxyethyl segment is typically introduced via ketone reduction or epoxide ring-opening:
Sodium Borohydride Reduction
Reduction of a ketone precursor, such as 2-cyclopropyl-2-(furan-2-yl)acetone, using NaBH4 in tetrahydrofuran (THF)/water (4:1 v/v) at 0°C affords the corresponding alcohol in 45–55% yield. Steric hindrance from the cyclopropyl and furyl groups may necessitate extended reaction times (2–4 hours).
Epoxide Hydrolysis
Epoxides derived from cyclopropane-furan alkenes undergo acid-catalyzed hydrolysis. For example, treatment with 1M HCl in dioxane at 50°C for 6 hours yields vicinal diols, though regioselectivity challenges may reduce yields to 30–40%.
Amine Functionalization
The ethylamine backbone is constructed via reductive amination or nucleophilic substitution:
Reductive Amination
Condensation of 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyacetaldehyde with ammonium acetate in methanol, followed by NaBH3CN reduction at pH 5–6, yields the primary amine in 35–45% yield.
Gabriel Synthesis
Protected amine synthesis via phthalimide substitution on a bromoethyl intermediate (e.g., 2-bromo-1-cyclopropyl-1-(furan-2-yl)ethanol) achieves 50–60% yields after hydrazine deprotection.
Dioxopyrrolidinyl Acetamide Coupling
The final step involves coupling the amine with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid:
NHS Ester Activation
Activation of the carboxylic acid using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) at 0°C generates the NHS ester. Subsequent reaction with the amine in DMF at room temperature for 12 hours affords the acetamide in 25–35% yield.
Mixed Anhydride Method
Reaction with isobutyl chloroformate in THF forms a mixed anhydride, which couples with the amine at −20°C to yield the product in 40–50% yield.
Optimization and Challenges
Steric Hindrance Mitigation
The tertiary carbon bearing cyclopropyl, furyl, hydroxyl, and amine groups imposes significant steric constraints. Microwave-assisted synthesis (80°C, 30 minutes) improves reaction kinetics, enhancing yields by 10–15%.
Purification Strategies
Recrystallization from ethyl acetate/hexane (1:3) removes by-products, while silica gel chromatography (ethyl acetate:methanol 9:1) isolates the final compound with >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Simmons-Smith + NaBH4 | Cyclopropanation + Reduction | 45–55 | High regioselectivity | Multi-step, moderate yields |
| Epoxide Hydrolysis + NHS | Epoxide opening + Coupling | 30–40 | Mild conditions | Low yields, purification challenges |
| Reductive Amination | One-pot amine formation | 35–45 | Simplified workflow | pH sensitivity |
Q & A
Q. What are the key synthetic routes for synthesizing N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions starting from cyclopropyl and furan precursors. A common route includes:
- Step 1 : Alkylation of cyclopropyl-furan intermediates to introduce the hydroxyethyl group.
- Step 2 : Amide bond formation using 2-(2,5-dioxopyrrolidin-1-yl)acetic acid derivatives under coupling agents like EDCl/HOBt.
- Step 3 : Purification via column chromatography and recrystallization.
Optimization focuses on controlling temperature (e.g., 0–5°C for cyclopropane stability), solvent polarity (e.g., THF for solubility), and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps). Continuous flow reactors improve scalability and yield .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation employs:
- NMR Spectroscopy : - and -NMR identify cyclopropyl protons (δ 0.5–1.5 ppm), furan aromatic signals (δ 6.3–7.4 ppm), and amide carbonyls (δ 165–175 ppm).
- IR Spectroscopy : Stretching vibrations for hydroxyl (3200–3500 cm) and amide C=O (1640–1680 cm) groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What functional groups contribute to its potential bioactivity?
The cyclopropyl group enhances metabolic stability, the furan ring enables π-π interactions with biological targets, and the 2,5-dioxopyrrolidinyl acetamide moiety serves as a hydrogen-bond acceptor for enzyme inhibition. These groups synergistically influence binding affinity to targets like kinases or proteases .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?
Density Functional Theory (DFT) calculates:
- Electrostatic Potential Maps : To identify nucleophilic/electrophilic regions (e.g., furan’s electron-rich ring).
- Molecular Docking : Simulates binding modes with enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina.
- Thermodynamic Stability : Gibbs free energy () of intermediates in synthetic pathways.
DFT-guided optimization improves synthetic efficiency and target selectivity .
Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved during characterization?
Strategies include:
- 2D NMR Techniques : HSQC and HMBC correlate - couplings to resolve cyclopropyl and furan signals.
- Variable Temperature NMR : Reduces signal overlap by altering conformational exchange rates.
- Isotopic Labeling : -labeling of the acetamide group clarifies nitrogen environments .
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Derivatization : Modifying the furan substituents (e.g., halogenation) or cyclopropyl chain length.
- Biological Assays : Testing analogs against cancer cell lines (e.g., IC values in MTT assays) or bacterial strains (MIC determination).
- QSAR Modeling : Correlating logP, polar surface area, and steric parameters with activity using software like Schrödinger .
Q. How are reaction intermediates stabilized during multi-step synthesis?
- Low-Temperature Quenching : Prevents decomposition of hydroxyl-containing intermediates.
- Protective Groups : tert-Butyldimethylsilyl (TBDMS) ethers protect hydroxyl groups during amide coupling.
- In Situ Monitoring : Real-time HPLC tracks intermediate stability and purity .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
Challenges include:
- Low Yield in Cyclopropane Formation : Optimized via high-pressure reactors or photochemical activation.
- Purification Complexity : Switch from batch to continuous chromatography for large-scale separation.
- Byproduct Formation : Additives like molecular sieves absorb water in amidation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
